molecular formula C10H12N2O3S B12309888 1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide

1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide

Katalognummer: B12309888
Molekulargewicht: 240.28 g/mol
InChI-Schlüssel: NXOUHYCWKMJXRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide is an organic compound that features a cyanophenyl group, a hydroxyethyl group, and a methanesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reactors, more efficient mixing, and possibly continuous flow processes to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid.

    Reduction: The cyanophenyl group can be reduced to an aminophenyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 1-(4-carboxyphenyl)-N-(2-hydroxyethyl)methanesulfonamide

    Reduction: 1-(4-aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of enzyme inhibitors or as a ligand in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide derivatives are effective.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The hydroxyethyl and sulfonamide groups can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide
  • 1-(4-carboxyphenyl)-N-(2-hydroxyethyl)methanesulfonamide
  • 1-(4-methylphenyl)-N-(2-hydroxyethyl)methanesulfonamide

Uniqueness

1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications where specific interactions with biological targets or unique material properties are desired.

Eigenschaften

Molekularformel

C10H12N2O3S

Molekulargewicht

240.28 g/mol

IUPAC-Name

1-(4-cyanophenyl)-N-(2-hydroxyethyl)methanesulfonamide

InChI

InChI=1S/C10H12N2O3S/c11-7-9-1-3-10(4-2-9)8-16(14,15)12-5-6-13/h1-4,12-13H,5-6,8H2

InChI-Schlüssel

NXOUHYCWKMJXRY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CS(=O)(=O)NCCO)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.